

# Eprodisate: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Eprodisate** is a small molecule investigated for its potential to treat amyloid A (AA) amyloidosis, a rare and serious complication of chronic inflammatory diseases.[1][2][3] This condition is characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein in various organs, leading to progressive organ dysfunction and failure, with the kidneys being the most commonly affected organ.[1][2][3] **Eprodisate** was developed to interfere with a critical step in the pathogenesis of AA amyloidosis: the interaction between SAA and glycosaminoglycans (GAGs), which is essential for the polymerization of SAA fragments into amyloid fibrils.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **eprodisate**.

## **Chemical Structure and Properties**

**Eprodisate**, chemically known as propane-1,3-disulfonic acid, is a structurally simple molecule. It is often used in its disodium salt form, **eprodisate** disodium.

Table 1: Chemical Identifiers of **Eprodisate** and **Eprodisate** Disodium



| Identifier        | Eprodisate                                                                      | Eprodisate Disodium                                                                                 |  |
|-------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | propane-1,3-disulfonic acid[5]                                                  | disodium;propane-1,3-<br>disulfonate                                                                |  |
| Synonyms          | 1,3-Propanedisulfonic acid, NC-503, Fibrillex, Kiacta[1][6]                     | Eprodisate sodium                                                                                   |  |
| CAS Number        | 21668-77-9[5]                                                                   | 36589-58-9                                                                                          |  |
| Molecular Formula | C <sub>3</sub> H <sub>8</sub> O <sub>6</sub> S <sub>2</sub> [5]                 | C3H6Na2O6S2                                                                                         |  |
| SMILES            | C(CS(=O)(=O)O)CS(=O)<br>(=O)O[5]                                                | [Na+].[O-]S(=O)<br>(=O)CCCS(=O)(=O)[O-].[Na+]                                                       |  |
| InChI             | InChI=1S/C3H8O6S2/c4-<br>10(5,6)2-1-3-11(7,8)9/h1-3H2,<br>(H,4,5,6)(H,7,8,9)[5] | InChI=1S/C3H8O6S2.2Na/c4-<br>10(5,6)2-1-3-11(7,8)9;;/h1-<br>3H2,(H,4,5,6)<br>(H,7,8,9);;/q;2*+1/p-2 |  |

Table 2: Physicochemical Properties of **Eprodisate** and **Eprodisate** Disodium

| Property         | Eprodisate Disodium         |                                                                  |  |
|------------------|-----------------------------|------------------------------------------------------------------|--|
| Molecular Weight | 204.2 g/mol [5]             | 248.19 g/mol                                                     |  |
| Melting Point    | Data not publicly available | Data not publicly available                                      |  |
| рКа              | Data not publicly available | Data not publicly available                                      |  |
| Solubility       | Data not publicly available | H <sub>2</sub> O: 10 mM (Sonication recommended) DMSO: Insoluble |  |

### **Chemical Synthesis**

A patented method for the preparation of 1,3-propanedisulfonic acid compounds involves the opening of a sultone ring with a sulfite anion nucleophile.[7] Specifically, the synthesis of 1,3-propanedisulfonic acid disodium salt can be achieved through this method, which is described as producing a high-purity product with reduced potential for toxic by-products.[7] The



synthesis of the precursor, 1,3-propane sultone, can be achieved by the dehydration of gamma-hydroxy-propanesulfonic acid.[8] This acid is prepared from sodium hydroxypropanesulfonate, which is synthesized by the addition of sodium bisulfite to allyl alcohol.[8]

#### **Mechanism of Action**

**Eprodisate**'s mechanism of action is based on its structural similarity to heparan sulfate, a type of glycosaminoglycan (GAG).[1][2] In AA amyloidosis, GAGs are known to bind to soluble SAA protein fragments, promoting their aggregation into insoluble amyloid fibrils.[1][2] **Eprodisate** acts as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules.[1][2] This interference disrupts the interaction between SAA and endogenous GAGs, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1][2]



Click to download full resolution via product page

**Figure 1. Eprodisate**'s inhibitory effect on amyloid fibril formation.

# **Experimental Protocols**Preclinical Studies

Preclinical evaluation of **eprodisate** was conducted in animal models of AA amyloidosis. In a key study, murine models were used to assess the in vivo efficacy of **eprodisate**.[7]



- Animal Model: Mice were used to induce AA amyloidosis. This is typically achieved by repeated inflammatory stimulation (e.g., injections of silver nitrate or casein) to elevate SAA levels chronically.
- Treatment Protocol: Eprodisate was administered orally to the mice. The studies
  demonstrated a dose-dependent reduction in splenic AA amyloid deposition.[7] Animal
  studies with high daily doses of 2 g/kg/day over a 10-month period showed that the drug was
  well-tolerated with low toxicity potential.[1]
- Assessment of Amyloid Deposition: The extent of amyloid deposition in the spleen and other
  organs was quantified. This is commonly done through histological analysis of tissue
  sections stained with Congo red, which characteristically produces apple-green birefringence
  under polarized light in the presence of amyloid deposits. Immunohistochemistry with anti-AA
  antibodies is also used for specific detection.[9]

#### **Clinical Trial (NCT00035334)**

A pivotal multicenter, randomized, double-blind, placebo-controlled Phase III trial was conducted to evaluate the efficacy and safety of **eprodisate** in patients with AA amyloidosis and kidney involvement.[6][10]

- Inclusion Criteria:
  - Age 18 years or older.
  - Diagnosis of AA amyloidosis confirmed by biopsy with Congo red staining and immunohistochemistry.
  - Kidney involvement defined as persistent proteinuria (≥1 g/24h) or creatinine clearance ≤
     60 mL/min.
  - Creatinine clearance ≥ 20 mL/min and serum creatinine ≤ 3 mg/dL.
  - Written informed consent.
- Exclusion Criteria:
  - Other clinically significant diseases that could interfere with the study.



- Use of investigational drugs within 30 days.
- Active alcohol or drug abuse.
- Initiation of or changes in ACE inhibitor or cytotoxic agent/colchicine therapy within 3 months prior to screening.
- Treatment Regimen:
  - 183 patients were randomly assigned to receive either eprodisate or a placebo for 24 months.[6][10]
  - The drug was administered orally twice daily, at least 1 hour before or 2 hours after a meal.[1]
  - The dosage was adjusted based on the patient's baseline creatinine clearance:
    - <30 mL/min: 800 mg/day in two divided doses.</p>
    - 30-80 mL/min: 1600 mg/day in two divided doses.



■ 80 mL/min: 2400 mg/day in two divided doses.

- Doses were reduced if creatinine clearance decreased during the study.[1]
- Primary Endpoint:
  - A composite endpoint of renal function or death.[6][10]
  - Disease worsening was defined as a doubling of the serum creatinine level, a 50% or more reduction in creatinine clearance, progression to end-stage renal disease, or death.
     [6][10]





Click to download full resolution via product page

Figure 2. Workflow of the Phase III clinical trial of eprodisate (NCT00035334).



#### **Quantitative Data**

The Phase III clinical trial of **eprodisate** yielded the following key quantitative results.

Table 3: Efficacy Results of the Phase III Eprodisate Trial (NCT00035334) at 24 Months

| Outcome<br>Measure                                                 | Eprodisate<br>Group (n=89) | Placebo Group<br>(n=94) | p-value     | Hazard Ratio<br>(95% CI)      |
|--------------------------------------------------------------------|----------------------------|-------------------------|-------------|-------------------------------|
| Primary Composite Endpoint (Worsened Disease)                      | 27% (24<br>patients)       | 40% (38<br>patients)    | 0.06[6][10] | 0.58 (0.37 to<br>0.93)[6][10] |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9                       | 15.6                    | 0.02[6][10] | N/A                           |
| Progression to End-Stage Renal Disease                             | N/A                        | N/A                     | 0.20[6][10] | 0.54 (0.22 to<br>1.37)        |
| Risk of Death                                                      | N/A                        | N/A                     | 0.94[6][10] | 0.95 (0.27 to<br>3.29)        |

#### Conclusion

**Eprodisate** represents a targeted therapeutic approach for AA amyloidosis by directly inhibiting the formation of amyloid fibrils. Preclinical studies demonstrated its efficacy in reducing amyloid deposition in animal models. The subsequent Phase III clinical trial showed that **eprodisate** slowed the decline of renal function in patients with AA amyloidosis, as evidenced by a statistically significant reduction in the rate of creatinine clearance decline.[6][10] While the primary composite endpoint of worsened disease did not reach statistical significance at the conventional p<0.05 level, the hazard ratio was favorable.[6][10] **Eprodisate** did not show a



significant effect on progression to end-stage renal disease or mortality.[6][10] Although a subsequent confirmatory Phase 3 study did not meet its primary endpoint, the initial findings with **eprodisate** have been instrumental in validating the therapeutic strategy of targeting SAA-GAG interactions in AA amyloidosis.[11] Further research into this and similar mechanisms continues to be an important area in the development of treatments for this debilitating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Review of eprodisate for the treatment of renal disease in AA amyloidosis |
   Semantic Scholar [semanticscholar.org]
- 3. Eprodisate slows kidney decline in amyloid A amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of eprodisate for the treatment of renal disease in AA amyloidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Propanedisulfonic acid | C3H8O6S2 | CID 428573 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Eprodisate in amyloid A amyloidosis: a novel therapeutic approach? PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1646659B1 Method for the preparation of 1,3-propane disulfonic acid compounds Google Patents [patents.google.com]
- 8. 1,3-Propanesultone synthesis chemicalbook [chemicalbook.com]
- 9. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: Eprodisate for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 10. Eprodisate for the treatment of renal disease in AA amyloidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]







 To cite this document: BenchChem. [Eprodisate: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200699#eprodisate-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com